Aminoglutethimide

説明

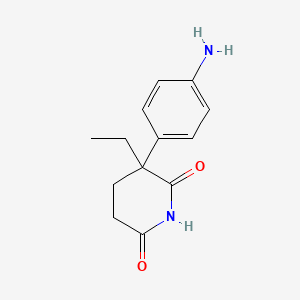

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBVIMPUHSLWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022589 | |

| Record name | Aminoglutethimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminoglutethimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water, Freely soluble in most organic solvents; poorly soluble in ethyl acetate, 0.1N hydrochloric acid and absolute alcohol; readily soluble in acetone and 100% acetic acid. Practically insoluble in water., 3.71e-01 g/L | |

| Record name | SID46500462 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aminoglutethimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOGLUTETHIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminoglutethimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Cyrstals from methanol or ethyl acetate, Fine, white or creamy white crystalline powder | |

CAS No. |

125-84-8 | |

| Record name | Aminoglutethimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoglutethimide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoglutethimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aminoglutethimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aminoglutethimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminoglutethimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoglutethimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOGLUTETHIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O54ZQ14I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOGLUTETHIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminoglutethimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223-225, 159-150 °C, 149 - 150 °C | |

| Record name | Aminoglutethimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOGLUTETHIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminoglutethimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Aminoglutethimide's Mechanism of Action in Steroidogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoglutethimide (AG) is a non-steroidal inhibitor of steroid hormone synthesis, historically used in the management of hormone-sensitive cancers and Cushing's syndrome. Its primary mechanism of action involves the competitive and reversible inhibition of key cytochrome P450 enzymes in the steroidogenesis pathway. This guide provides a detailed technical overview of this compound's molecular interactions with steroidogenic enzymes, presents quantitative inhibitory data, outlines relevant experimental protocols for its study, and visualizes the affected biochemical pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Steroidogenic Enzymes

This compound exerts its primary effects by competitively binding to the heme iron of several cytochrome P450 enzymes that are critical for the conversion of cholesterol into various steroid hormones.[1][2] This binding is reversible and leads to a dose-dependent reduction in the synthesis of glucocorticoids, mineralocorticoids, androgens, and estrogens.[3][4] The two principal enzymatic targets are:

-

Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1): This is the initial and rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone.[3][4] Inhibition of CYP11A1 by this compound leads to a broad suppression of all downstream steroid hormone production.[3]

-

Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[1][3] this compound's potent inhibition of aromatase has been the basis for its use in estrogen-receptor-positive breast cancer.[5]

This compound also exhibits inhibitory effects on other steroidogenic enzymes, although to a lesser extent:

-

11β-Hydroxylase (CYP11B1): Involved in the synthesis of cortisol and corticosterone.[6]

-

Aldosterone (B195564) Synthase (CYP11B2): Responsible for the final steps of aldosterone synthesis.

-

21-Hydroxylase (CYP21A2): Another key enzyme in glucocorticoid and mineralocorticoid synthesis.

The inhibition of these enzymes is competitive, with this compound vying with the natural steroid substrates for the active site of the enzyme.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound against various steroidogenic enzymes has been quantified in numerous studies. The following table summarizes key inhibitory constants (IC50 and Ki values).

| Enzyme Target (Cytochrome P450 Isoform) | Inhibitory Constant | Reported Value (µM) | Notes |

| Aromatase (CYP19A1) | IC50 | 1.0 - 6.0 | Typical range in in-vitro assays.[7] |

| Aromatase (CYP19A1) | Ki | 0.6 | [3] |

| Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1) | Ki | ~20 | [3] |

| 11β-Hydroxylase (CYP11B1) | - | Inhibition observed at higher doses (250-1000 mg/day). | Clear inhibition at 250 mg/day, with more significant inhibition at 1000 mg/day.[6] |

| Aldosterone Synthase (CYP11B2) | - | Not significantly inhibited at concentrations up to 100 µM. | |

| 21-Hydroxylase (CYP21A2) | - | Slight inhibition reported. |

Signaling Pathways and Off-Target Effects

Beyond direct enzyme inhibition, this compound has been shown to influence signaling pathways that regulate steroidogenesis.

Inhibition of cAMP-Dependent Protein Kinase (PKA)

This compound can inhibit cAMP-dependent protein kinase (PKA) with an IC50 of 287 µM.[8] This action is independent of its effects on cytochrome P450 enzymes. The induction of ornithine decarboxylase (ODC) by peptide hormones and dibutyryl-cAMP in steroidogenic tissues is abolished by this compound, suggesting an interference with the PKA signaling cascade.[8] This may contribute to some of the therapeutic effects of the drug that are not directly attributable to the blockade of steroid synthesis.[8]

Downregulation of ACTH Receptor Expression

In the NCI-H295 adrenocortical carcinoma cell line, this compound has been observed to suppress the expression of the ACTH receptor (ACTH-R) mRNA in a dose-dependent manner.[9] This leads to reduced ACTH-induced cAMP accumulation, indicating a decrease in the functional receptor protein.[9] This effect can be reversed by stimulating the cAMP pathway, suggesting a potential feedback mechanism or a direct effect on gene expression or transcript stability.[9]

Visualizing the Mechanism of Action

Steroidogenesis Pathway Inhibition

The following diagram illustrates the major steps in the steroidogenesis pathway and highlights the primary points of inhibition by this compound.

Caption: Steroidogenesis pathway showing key enzymes and points of inhibition by this compound.

Experimental Workflow for Assessing Inhibitory Activity

The following diagram outlines a typical experimental workflow for evaluating the inhibitory effect of this compound on steroidogenesis in a cell-based assay.

Caption: A typical experimental workflow for assessing the effect of this compound on steroidogenesis.

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol describes a common method for determining the inhibitory potential of this compound on aromatase activity using human placental microsomes.[7]

Materials:

-

Human placental microsomes

-

This compound

-

[1β-³H]-Androstenedione (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Dextran-coated charcoal

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human placental microsomes.

-

Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Initiate the reaction by adding [1β-³H]-androstenedione.

-

Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding an ice-cold solution of dextran-coated charcoal to adsorb the unmetabolized steroid substrate.

-

Centrifuge the tubes to pellet the charcoal.

-

Transfer the supernatant, containing the tritiated water (³H₂O) released during the aromatization reaction, to scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of aromatase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

H295R Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to assess the effects of compounds on steroid hormone production.[10][11][12][13]

Materials:

-

H295R cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with serum and other growth factors)

-

Multi-well cell culture plates

-

This compound

-

Positive control (e.g., forskolin, to stimulate steroidogenesis)

-

Solvent control (e.g., DMSO)

-

Hormone quantification kits (e.g., ELISA) or LC-MS/MS for steroid analysis

-

Cell viability assay kit (e.g., MTT, LDH)

Procedure:

-

Culture H295R cells in appropriate flasks until they reach 80-90% confluency.

-

Seed the cells into multi-well plates at a predetermined density and allow them to attach and acclimate for 24 hours.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, a positive control, and a solvent control.

-

Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, collect the culture medium for hormone analysis. Store at -80°C if not analyzed immediately.

-

Perform a cell viability assay on the remaining cells to assess cytotoxicity of the tested concentrations of this compound.

-

Quantify the concentrations of key steroid hormones (e.g., progesterone, testosterone, estradiol, cortisol) in the collected media using appropriate methods.

-

Normalize hormone production to a measure of cell viability and calculate the dose-dependent effects of this compound on the synthesis of each steroid.

Conclusion

This compound's mechanism of action on steroidogenesis is primarily characterized by its competitive and reversible inhibition of key cytochrome P450 enzymes, most notably cholesterol side-chain cleavage enzyme (CYP11A1) and aromatase (CYP19A1). This leads to a broad suppression of steroid hormone synthesis. Additionally, emerging evidence suggests that this compound may also exert its effects through the modulation of intracellular signaling pathways, such as the inhibition of PKA and the downregulation of ACTH receptor expression. A thorough understanding of these multifaceted mechanisms is crucial for the continued study of this compound and the development of more selective steroidogenesis inhibitors. The experimental protocols provided herein offer standardized methods for the further investigation of this compound and novel compounds with similar modes of action.

References

- 1. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basic studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First generation aromatase inhibitors--aminoglutethimide and testololactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. This compound, a steroidogenesis inhibitor, abolishes hormonal induction of ornithine decarboxylase in steroidogenic tissues: evidence for its role as cAMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 13. researchgate.net [researchgate.net]

The Serendipitous Journey of Aminoglutethimide: From Seizures to Steroidogenesis

An In-depth Technical Guide on the Discovery and Development of Aminoglutethimide

Introduction

This compound, a glutethimide derivative, has a unique and storied history in pharmacotherapy. Initially introduced as an anticonvulsant, its journey took a significant turn following the serendipitous discovery of its profound effects on steroid hormone biosynthesis. This led to its repositioning as a crucial agent in the management of endocrine disorders, particularly Cushing's syndrome, and hormone-dependent cancers such as metastatic breast cancer. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing the key experiments, quantitative data from pivotal clinical trials, and the underlying signaling pathways.

From Anticonvulsant to Endocrine Modulator: A Historical Timeline

This compound was first introduced for medical use in 1960 as an anticonvulsant for the treatment of epilepsy.[1][2] However, reports of unexpected side effects, including symptoms of adrenal insufficiency, began to emerge.[1][2] A key observation in 1963 in a young girl who developed signs of Addison's disease while on the drug prompted further investigation into its endocrine effects.[1] By 1966, due to its toxicity profile and the growing evidence of its potent inhibition of steroidogenesis, this compound was withdrawn from the market as an anticonvulsant.[1][2]

This apparent setback paved the way for its rebirth. Recognizing its potential to modulate steroid production, researchers began exploring its therapeutic utility in conditions characterized by excess steroid hormones. In 1969, the first report of its use in treating breast cancer was published, followed by a report on its application in prostate cancer in 1974.[1] This marked the beginning of this compound's new life as a first-generation aromatase inhibitor and a cornerstone in the medical management of hormone-sensitive malignancies and Cushing's syndrome.

Mechanism of Action: Inhibition of Steroidogenesis

This compound exerts its effects by inhibiting key enzymes in the steroid biosynthesis pathway. Its primary targets are cytochrome P450 enzymes, including:

-

Cholesterol Side-Chain Cleavage Enzyme (P450scc or CYP11A1): This enzyme catalyzes the initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone. By inhibiting P450scc, this compound effectively reduces the production of all downstream steroid hormones, including glucocorticoids, mineralocorticoids, and androgens.[1][2][3]

-

Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone, respectively). This compound's inhibition of aromatase is particularly crucial in the treatment of estrogen receptor-positive breast cancer in postmenopausal women, where peripheral aromatization is the main source of estrogen.[1][2]

Key Experimental Protocols

Discovery as an Anticonvulsant (Early 1960s)

The initial clinical trials of this compound as an anticonvulsant were characteristic of the era, often lacking the rigorous design of modern studies.

-

Objective: To evaluate the efficacy of this compound in controlling various types of epileptic seizures.

-

Methodology:

-

Patient Population: Patients with refractory epilepsy, including petit mal, grand mal, and psychomotor seizures, who had not responded adequately to existing therapies.

-

Study Design: Typically open-label, observational studies. Patients were administered this compound, and the frequency and severity of their seizures were recorded.

-

Dosage: Varied among studies, but generally started at a low dose and was gradually increased.

-

Outcome Measures: The primary outcome was the reduction in seizure frequency. This was often reported as a percentage of patients who showed improvement.

-

-

Results: Early reports suggested that this compound was effective in a proportion of patients, leading to its initial approval. However, the lack of controlled trials and the emergence of significant side effects ultimately led to its withdrawal for this indication.

Serendipitous Discovery of Steroidogenesis Inhibition (1963-1967)

The discovery of this compound's endocrine effects was a result of astute clinical observation followed by targeted laboratory investigation.

-

Objective: To investigate the cause of adrenal insufficiency-like symptoms observed in patients treated with this compound.

-

Methodology:

-

Clinical Observation: Detailed case reports of patients developing symptoms such as hypotension, hyponatremia, and hyperkalemia.

-

Biochemical Assays: Measurement of urinary and plasma steroid levels (e.g., 17-hydroxycorticosteroids, aldosterone) before and during this compound administration. These studies consistently showed a marked decrease in steroid excretion.

-

In Vitro Studies: Experiments using adrenal gland preparations to directly assess the effect of this compound on steroid biosynthesis from cholesterol. These studies confirmed that this compound blocked the conversion of cholesterol to pregnenolone.

-

-

Results: These investigations conclusively demonstrated that this compound is a potent inhibitor of adrenal steroidogenesis, a "side-effect" that would become its primary therapeutic advantage.[1][2]

Clinical Development in Cushing's Syndrome

The ability of this compound to inhibit cortisol production made it a logical therapeutic choice for Cushing's syndrome, a condition of chronic hypercortisolism.

Representative Clinical Trial Protocol

-

Objective: To assess the efficacy and safety of this compound in reducing cortisol levels and improving clinical signs and symptoms in patients with Cushing's syndrome.

-

Methodology:

-

Patient Population: Patients with Cushing's syndrome of various etiologies, including pituitary-dependent bilateral adrenal hyperplasia, adrenal adenoma, and ectopic ACTH-producing tumors.

-

Study Design: Open-label, single-arm studies were common.

-

Dosage: Typically initiated at 250 mg daily and gradually increased to 1-2 grams daily in divided doses, based on clinical and biochemical response.

-

Outcome Measures:

-

Primary: Reduction in urinary free cortisol and plasma cortisol levels.

-

Secondary: Improvement in clinical features such as moon facies, buffalo hump, hypertension, and glucose intolerance.

-

Safety: Monitoring for adverse effects, particularly those related to adrenal insufficiency (requiring glucocorticoid replacement) and central nervous system effects.

-

-

Quantitative Data from Clinical Studies in Cushing's Syndrome

| Study Cohort | Number of Patients | Dosage of this compound | Clinical Improvement Rate | Reference |

| Metastatic Adrenocortical Carcinoma | 21 | Not specified | 62% (13/21) | [4] |

| Ectopic ACTH Production | 6 | Not specified | 67% (4/6) | [4] |

| Adrenal Adenoma | 6 | Not specified | 100% (6/6) | [4] |

| Bilateral Adrenal Hyperplasia | 33 | Not specified | 42% (14/33) | [4] |

| Mixed Etiologies | 15 | 0.5 - 1.5 g/day | Majority showed improvement | [5] |

Clinical Development in Metastatic Breast Cancer

The discovery that this compound inhibits aromatase, thereby reducing estrogen levels, was a major breakthrough in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.

Representative Clinical Trial Protocol

-

Objective: To evaluate the efficacy and safety of this compound, with or without hydrocortisone (B1673445) replacement, in postmenopausal women with advanced breast cancer.

-

Methodology:

-

Patient Population: Postmenopausal women with estrogen receptor-positive or unknown metastatic breast cancer, often with disease progression after other endocrine therapies like tamoxifen.

-

Study Design: Randomized controlled trials comparing different doses of this compound or comparing this compound to other endocrine therapies.

-

Dosage: Commonly, 1000 mg/day of this compound in divided doses, often with concurrent hydrocortisone (e.g., 40 mg/day) to prevent adrenal insufficiency and suppress ACTH drive. Later studies explored lower doses (e.g., 500 mg/day).[6]

-

Outcome Measures:

-

Primary: Objective response rate (complete or partial tumor regression).

-

Secondary: Time to progression, overall survival, and quality of life.

-

Safety: Incidence and severity of side effects such as lethargy, skin rash, and nausea.

-

-

References

- 1. This compound: a ‘side-effect’ turned to therapeutic advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a "side-effect" turned to therapeutic advantage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in the treatment of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and metyrapone in the management of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in advanced breast cancer: prospective, randomized comparison of two dose levels. Italian Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminoglutethimide's Inhibition of Cytochrome P450 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoglutethimide (AG) is a non-steroidal inhibitor of several key cytochrome P450 (CYP) enzymes involved in steroid biosynthesis. This technical guide provides an in-depth overview of the mechanism and quantitative aspects of this compound's inhibitory action, with a primary focus on its effects on Aromatase (CYP19A1) and the Cholesterol Side-Chain Cleavage enzyme (CYP11A1). Detailed experimental protocols for studying these interactions are provided, along with visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology, drug development, and endocrinology.

Introduction

This compound was initially developed as an anticonvulsant but was later repurposed for its potent effects on steroidogenesis. It functions by inhibiting critical cytochrome P450 enzymes, thereby blocking the synthesis of various steroid hormones.[1] Its primary clinical applications have been in the treatment of hormone-sensitive breast cancer and Cushing's syndrome.[1] Understanding the specific interactions between this compound and CYP enzymes is crucial for optimizing its therapeutic use and for the development of more selective enzyme inhibitors.

The principal mechanism of action for this compound is the competitive inhibition of CYP enzymes.[2] The molecule's free amino group is thought to bind to the heme iron center of the cytochrome P450 enzyme, thereby preventing the binding and subsequent metabolism of the natural substrate.[2] This guide will delve into the specifics of this inhibition for the two most significantly affected enzymes, CYP19A1 and CYP11A1.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of both aromatase (CYP19A1) and the cholesterol side-chain cleavage enzyme (CYP11A1). This mode of inhibition is characterized by the inhibitor molecule reversibly binding to the active site of the enzyme, the same site where the natural substrate would bind. This direct competition increases the apparent Michaelis constant (Km) of the enzyme for its substrate, without affecting the maximum velocity (Vmax) of the reaction. The inhibitory effect can be overcome by increasing the concentration of the substrate.

The binding of this compound to the heme iron of the P450 enzyme induces a characteristic Type II difference spectrum, which is indicative of a direct interaction with the heme cofactor.[2] The strength of this binding correlates with the inhibitory potency of the compound.[2]

References

Aminoglutethimide as a Chemical Probe for Steroid Synthesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminoglutethimide (AG) is a non-steroidal chemical agent that has been instrumental as a pharmacological tool and therapeutic agent due to its potent inhibition of steroid biosynthesis. Initially introduced as an anticonvulsant, its profound effects on adrenal steroidogenesis led to its repurposing for the treatment of hormone-sensitive cancers, such as breast and prostate cancer, and Cushing's syndrome.[1][2] As a chemical probe, this compound offers a means to investigate the intricate pathways of steroid synthesis and the physiological roles of various steroid hormones. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use in research, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound primarily functions as a competitive inhibitor of several key cytochrome P450 enzymes involved in steroidogenesis.[1][3] Its inhibitory action is most pronounced on two critical enzymes:

-

Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1): This is the first and rate-limiting enzyme in the steroidogenic pathway, responsible for the conversion of cholesterol to pregnenolone.[2] By inhibiting P450scc, this compound effectively curtails the production of all downstream steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.

-

Aromatase (CYP19A1): This enzyme catalyzes the final step in estrogen biosynthesis, the aromatization of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[4]

This compound also exhibits inhibitory effects on other steroidogenic enzymes, albeit to a lesser extent, including 11β-hydroxylase (CYP11B1), 21-hydroxylase (CYP21A2), and aldosterone (B195564) synthase (CYP11B2).[5][6] This broad-spectrum inhibition makes it a powerful tool for studying the global disruption of steroidogenesis.

Quantitative Data

The inhibitory potency of this compound against various steroidogenic enzymes has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

| Enzyme | Species/Tissue | Parameter | Value (µM) | Reference(s) |

| Aromatase (CYP19A1) | Human Placental Microsomes | IC50 | 0.6 | [7] |

| Aromatase (CYP19A1) | Human Placental Microsomes | Ki | ~0.6 | [1] |

| Cholesterol Side-Chain Cleavage (P450scc) | Bovine Adrenal Mitochondria | Ki | ~20 | [1] |

Table 1: Inhibitory Potency of this compound on Primary Target Enzymes

| Enzyme | Species/Tissue | Parameter | Value (µM) | Reference(s) |

| 11β-hydroxylase (CYP11B1) | Rat Adrenal | - | - | [5] |

| Aldosterone Synthase (CYP11B2) | Human Adrenocortical Tissue | - | - | [6] |

Table 2: Inhibitory Potency of this compound on Other Steroidogenic Enzymes (Note: Specific IC50/Ki values for these enzymes are less consistently reported in the literature, but significant inhibition is observed at higher concentrations than for aromatase.)

Signaling Pathways and Experimental Workflows

Steroidogenesis Pathway and this compound Inhibition

The following diagram illustrates the major steroidogenic pathways and highlights the key enzymes inhibited by this compound.

Caption: Steroidogenesis pathway with points of inhibition by this compound.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on a specific steroidogenic enzyme in vitro.

Caption: Workflow for in vitro enzyme inhibition assay.

Experimental Workflow for Cell-Based Steroidogenesis Assay

The following diagram illustrates a common workflow for evaluating the impact of this compound on steroid production in a cellular context, such as with the H295R cell line.

References

- 1. Basic studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro pharmacological studies of this compound as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro effects of theophylline and aminogluthetimide upon basal and ACTH induced cAMP levels and steroid output by the normal human adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New aromatase assay and its application for inhibitory studies of this compound on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminoglutethimide's Impact on Adrenal Gland Histology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoglutethimide (AG), a potent inhibitor of steroidogenesis, has been a subject of extensive research due to its profound effects on the adrenal cortex. This technical guide provides a comprehensive overview of the histological and ultrastructural changes induced by this compound in the adrenal gland. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows, this document serves as a critical resource for professionals in endocrine research and drug development. The guide focuses on the well-documented phenomena of cellular hypertrophy, lipid accumulation, and mitochondrial alterations within the adrenal cortex, primarily the zona fasciculata, following this compound administration.

Introduction

This compound exerts its primary effect by inhibiting key enzymes in the steroid biosynthesis pathway, most notably the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1) and aromatase (CYP19A1).[1] This enzymatic blockade leads to a significant reduction in the synthesis of glucocorticoids, mineralocorticoids, and sex steroids.[1] The adrenal gland, being the primary site of steroidogenesis, undergoes significant morphological and functional adaptations in response to this chemical "adrenalectomy." Understanding the histological consequences of this compound treatment is crucial for evaluating its therapeutic applications and toxicological profile.

The most prominent histological changes observed are cellular hypertrophy, particularly in the zona fasciculata, and a marked accumulation of lipid droplets within the adrenocortical cells.[2] These alterations are largely attributed to two main mechanisms: the direct enzymatic inhibition causing a buildup of cholesterol precursors, and the compensatory physiological response of the hypothalamic-pituitary-adrenal (HPA) axis to falling cortisol levels.

Quantitative Histological and Ultrastructural Changes

The administration of this compound induces significant and quantifiable changes in the cellular architecture of the adrenal cortex. The following tables summarize morphometric data from a key study on the effects of a 7-day administration of this compound on the zona fasciculata of rat adrenal glands.

Table 1: Effects of this compound on Zona Fasciculata and Parenchymal Cell Volume

| Treatment Group | Volume of Zona Fasciculata (mm³) | Volume of Parenchymal Cells (µm³) |

| Control | 1.8 ± 0.2 | 1850 ± 190 |

| This compound-treated | 2.9 ± 0.3 | 2900 ± 310 |

Data adapted from a study on adult male rats treated for 7 days.[2]

Table 2: Stereological Parameters of Zona Fasciculata Cells in Response to this compound

| Cellular Component | Control Group (Volume per cell in µm³) | This compound-treated Group (Volume per cell in µm³) |

| Nuclei | 195 ± 20 | 205 ± 22 |

| Mitochondria | 610 ± 65 | 1130 ± 120 |

| Smooth Endoplasmic Reticulum | 830 ± 90 | 1220 ± 130 |

| Lipid Droplets | 130 ± 15 | 245 ± 25 |

Data represents the volume of various organelles within an average parenchymal cell of the zona fasciculata.[2]

Signaling and Metabolic Pathways

The histological changes observed in the adrenal gland following this compound treatment are a direct consequence of its interference with key signaling and metabolic pathways.

Adrenal Steroidogenesis Pathway

This compound's primary mechanism of action is the inhibition of the conversion of cholesterol to pregnenolone, the first and rate-limiting step in steroid hormone synthesis. This is achieved by blocking the cholesterol side-chain cleavage enzyme (P450scc).

Caption: Inhibition of Adrenal Steroidogenesis by this compound.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Feedback Loop

The reduction in cortisol synthesis caused by this compound disrupts the negative feedback loop of the HPA axis. This leads to an increased secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. The elevated ACTH levels chronically stimulate the adrenal cortex, contributing to the observed cellular hypertrophy.

Caption: Disruption of the HPA Axis Feedback Loop by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's effects on adrenal gland histology.

Animal Model and Dosing Regimen

-

Animal Model: Adult male Wistar rats are commonly used.

-

Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

-

Treatment: this compound is typically administered via subcutaneous injection or oral gavage. A common dosage is 50 mg/kg body weight per day for a period of 7 to 14 days. Control animals receive vehicle injections.

Tissue Preparation for Light Microscopy

-

Perfusion and Fixation: Animals are anesthetized, and a thoracotomy is performed. The animals are then perfused through the left ventricle with a saline solution to clear the blood, followed by a fixative solution such as 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer.

-

Dissection and Post-fixation: The adrenal glands are carefully dissected and post-fixed in the same fixative solution for 4-6 hours at 4°C.

-

Dehydration and Embedding: The fixed tissues are dehydrated through a graded series of ethanol (B145695) concentrations (e.g., 70%, 80%, 95%, and 100%).

-

Clearing: The dehydrated tissues are cleared in xylene.

-

Embedding: Tissues are infiltrated with and embedded in paraffin (B1166041) wax.

-

Sectioning: 5-7 µm thick sections are cut using a rotary microtome and mounted on glass slides.

Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a descending series of ethanol concentrations to water.

-

Hematoxylin Staining: Slides are stained with Harris hematoxylin for 3-5 minutes.

-

Differentiation: Excess stain is removed by dipping the slides in 1% acid alcohol.

-

Bluing: Slides are rinsed in running tap water to allow the hematoxylin to turn blue.

-

Eosin Staining: Slides are counterstained with eosin for 30-60 seconds.

-

Dehydration and Mounting: Slides are dehydrated through an ascending series of ethanol concentrations, cleared in xylene, and coverslipped using a mounting medium.

Tissue Preparation for Electron Microscopy

-

Primary Fixation: Small pieces of the adrenal cortex are fixed in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for 2-4 hours at 4°C.

-

Washing: The tissue blocks are washed in 0.1 M cacodylate buffer.

-

Post-fixation: Tissues are post-fixed in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at 4°C.

-

Dehydration: The samples are dehydrated in a graded series of ethanol.

-

Infiltration and Embedding: The tissue blocks are infiltrated with and embedded in an epoxy resin (e.g., Epon or Araldite).

-

Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome and collected on copper grids.

-

Staining: The sections are stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

Experimental Workflow and Logical Relationships

The investigation of this compound's effects on adrenal histology follows a logical progression from in vivo studies to detailed microscopic analysis.

Caption: Experimental Workflow for Studying Adrenal Histology.

Conclusion

This compound induces marked and quantifiable histological changes in the adrenal cortex, primarily characterized by cellular hypertrophy of the zona fasciculata, proliferation of mitochondria and smooth endoplasmic reticulum, and significant accumulation of lipid droplets. These changes are the morphological manifestations of the drug's potent inhibition of steroidogenesis and the subsequent activation of the HPA axis. The detailed experimental protocols and visualized pathways provided in this guide offer a robust framework for researchers and drug development professionals to design, execute, and interpret studies on the adrenal effects of steroidogenesis inhibitors. A thorough understanding of these histological alterations is essential for the continued investigation and clinical application of this compound and other related compounds.

References

Aminoglutethimide: A Cornerstone in the Evolution of Endocrine Cancer Therapy

An In-depth Technical Guide on the Core Principles and Early Research of Aminoglutethimide in Oncology

Introduction

Initially introduced as an anticonvulsant, this compound's journey into cancer research is a compelling narrative of serendipitous discovery and evolving mechanistic understanding.[1][2] Its profound impact on steroidogenesis positioned it as a pivotal tool in the early days of endocrine therapy for hormone-sensitive malignancies, primarily breast and prostate cancer.[2][3] This technical guide delves into the foundational research on this compound, detailing its mechanism of action, early clinical trial data, and the experimental protocols that paved the way for modern aromatase inhibitors.

Mechanism of Action: From "Medical Adrenalectomy" to Aromatase Inhibition

This compound's primary antitumor effect stems from its ability to inhibit key enzymes involved in steroid biosynthesis.[4] Early research focused on its capacity to induce a "medical adrenalectomy" by blocking the conversion of cholesterol to pregnenolone, the initial step in the synthesis of all steroid hormones.[1][4] This action is achieved through the inhibition of the cytochrome P450 side-chain cleavage enzyme (P450scc).[4][5]

It was later discovered that this compound also potently inhibits the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens.[1][6][7] This dual mechanism of action significantly reduces circulating estrogen levels, a key driver in the growth of hormone receptor-positive breast cancers.[4][7] In vivo studies demonstrated that this compound can inhibit peripheral aromatase by an impressive 95% to 98% in postmenopausal women.[8]

The following diagram illustrates the key enzymatic steps in steroid biosynthesis and the points of inhibition by this compound.

Caption: Steroidogenesis pathway illustrating this compound's inhibition of P450scc and Aromatase.

Early Clinical Trials in Breast Cancer: Quantitative Data Summary

This compound, often in combination with glucocorticoids to prevent adrenal insufficiency and reflex ACTH hypersecretion, was extensively studied in postmenopausal women with advanced breast cancer.[9][10] The following tables summarize the key quantitative data from some of these early clinical trials.

| Study | Number of Patients | Treatment Regimen | Objective Response Rate (CR+PR) | Median Duration of Response (months) |

| Lipton et al. | 36 | This compound + Hydrocortisone | 36% | Not Specified |

| Santen et al. | 50 | This compound + Hydrocortisone | 38% | 18.05 +/- 3.1 |

| Troner M.B. | 44 | This compound + Dexamethasone | 43% (19/44) | 8 |

| Murray et al. | 38 | This compound | 34% (13/38) | >14 |

| Bonneterre et al. (500mg) | 78 (evaluable) | 500mg this compound + Hydrocortisone | 19% | 14 |

| Bonneterre et al. (1g) | 71 (evaluable) | 1g this compound + Hydrocortisone | 24% | 14 |

| Lipton et al. (vs Tamoxifen) | 36 | This compound + Hydrocortisone | 36% (13/36) | Similar to Tamoxifen (B1202) |

CR: Complete Response, PR: Partial Response

Experimental Protocols in Early Clinical Research

The methodologies employed in the foundational studies of this compound set the stage for subsequent endocrine therapy trials.

Patient Selection Criteria

-

Population: Primarily postmenopausal women with metastatic breast carcinoma.[9][11]

-

Hormone Receptor Status: While not always a prerequisite in the earliest trials, later studies often focused on patients with estrogen receptor-positive tumors, which demonstrated higher response rates.[1][10]

-

Prior Treatment: Many studies included patients who had previously responded to other hormonal manipulations, suggesting a hormone-sensitive disease.[12]

Treatment Regimens

-

This compound Dosage: Dosages typically ranged from 500 mg to 1000 mg per day, administered orally.[6][13] Some studies initiated treatment at a lower dose and gradually escalated to minimize side effects.[5]

-

Glucocorticoid Replacement: Due to the inhibition of cortisol synthesis, co-administration of a glucocorticoid was standard practice.[1]

-

Mineralocorticoid Replacement: In some cases, fludrocortisone (B194907) (e.g., 0.1 mg twice weekly) was added to prevent mineralocorticoid deficiency.[1][14]

The following diagram outlines a typical experimental workflow for an early this compound clinical trial.

Caption: A generalized workflow for early this compound clinical trials.

Assessment of Response

-

Hormonal Monitoring: Adequacy of adrenal blockade was often assessed by measuring plasma and urinary cortisol levels.[14] Suppression of plasma estrogens (estrone and estradiol) and androgens (DHEA-S, androstenedione) was also monitored.[9]

-

Tumor Response: Objective tumor regression was typically evaluated using established criteria for soft tissue, bone, and visceral metastases.[1][14]

Side Effects and Toxicity Profile

The side effects of this compound were a significant consideration in its clinical use.

| Side Effect Category | Common Manifestations | Incidence | Management |

| Neurological | Lethargy, drowsiness, dizziness, ataxia.[14][15] | Lethargy up to 41.5%.[9] | Often transient and would abate with dose reduction.[14] |

| Dermatological | Skin rash.[1][14] | Up to 35.8%.[9] | Frequently resolved spontaneously, even without discontinuation of therapy.[1] |

| Gastrointestinal | Nausea, vomiting, loss of appetite.[15][16] | Not consistently quantified in early reports. | Symptomatic management. |

| Hematological | Leukopenia, thrombocytopenia, agranulocytosis.[15][17] | Rare but serious. | Discontinuation of therapy and supportive care.[15] |

Conclusion

This compound's role in early cancer research was transformative. It not only provided a valuable therapeutic option for patients with hormone-sensitive cancers but also deepened the scientific community's understanding of the endocrine drivers of malignancy. The initial focus on "medical adrenalectomy" evolved into a more nuanced appreciation of aromatase inhibition, a concept that has since been refined with the development of more specific and potent third-generation aromatase inhibitors. The pioneering clinical trials with this compound laid the groundwork for the standards of endocrine therapy that remain central to the management of breast cancer today.

References

- 1. Historical Development of Aromatase Inhibitors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound medical adrenalectomy for advanced prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. First generation aromatase inhibitors--aminoglutethimide and testololactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of this compound as endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo and in vitro pharmacological studies of this compound as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medical adrenalectomy with this compound: clinical studies in postmenopausal patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Randomized trial of this compound versus tamoxifen in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound in advanced breast cancer: clinical results of a French multicenter randomized trial comparing 500 mg and 1 g/day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.psu.edu [pure.psu.edu]

- 15. drugs.com [drugs.com]

- 16. What are the side effects of this compound? [synapse.patsnap.com]

- 17. acpjournals.org [acpjournals.org]

Aminoglutethimide: A First-Generation Aromatase Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoglutethimide (AG), initially introduced as an anticonvulsant, was serendipitously discovered to be a potent inhibitor of steroidogenesis.[1][2] As a first-generation, non-selective aromatase inhibitor, it marked a significant advancement in the endocrine therapy of hormone-sensitive cancers, particularly breast and prostate cancer.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical applications. It summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction

This compound, with the chemical formula C13H16N2O2, is a derivative of the sedative glutethimide.[2] Its therapeutic pivot from an anticonvulsant to an anticancer agent was driven by the recognition of its ability to inhibit cytochrome P450 enzymes crucial for steroid biosynthesis.[2] This led to its use as a "medical adrenalectomy" by blocking the production of adrenal steroids and the peripheral conversion of androgens to estrogens.[2][4] Although largely superseded by more selective aromatase inhibitors with improved efficacy and safety profiles, the study of this compound provides valuable insights into the principles of endocrine therapy and the development of subsequent generations of aromatase inhibitors.[5][6]

Mechanism of Action

This compound exerts its effects primarily through the competitive and reversible inhibition of two key cytochrome P450 enzymes:

-

Aromatase (CYP19A1): This enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). By inhibiting aromatase, this compound significantly reduces circulating estrogen levels, which is crucial in the treatment of estrogen receptor-positive breast cancer.[5][7]

-

Cholesterol Side-Chain Cleavage Enzyme (P450scc or CYP11A1): This enzyme catalyzes the initial step in steroidogenesis, the conversion of cholesterol to pregnenolone. Inhibition of P450scc leads to a broad suppression of all adrenal steroid hormones, including glucocorticoids, mineralocorticoids, and androgens.[1][7] This "medical adrenalectomy" effect is utilized in the treatment of Cushing's syndrome and has been explored in prostate cancer.[4][5]

This compound is a non-selective inhibitor and also affects other steroidogenic enzymes like 11β-hydroxylase (CYP11B1) and 21-hydroxylase (CYP21A2) to a lesser extent.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the steroidogenesis pathway. By inhibiting key enzymes, it disrupts the production of steroid hormones that can act as signaling molecules to promote cancer cell growth.

Caption: Steroidogenesis pathway illustrating the inhibitory action of this compound.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Parameter | Value | Reference(s) |

| Aromatase (CYP19A1) | IC50 | 0.3 - 37 µM | [8] |

| Aromatase (CYP19A1) | Ki | 408 nM | [8] |

| Cholesterol Side-Chain Cleavage (P450scc, CYP11A1) | IC50 | 29 µM | [8] |

| Cholesterol Side-Chain Cleavage (P450scc, CYP11A1) | Ki (D(+)-AG) | ~2.5x lower than L(-)-AG | [9] |

Table 2: Clinical Efficacy of this compound in Advanced Breast Cancer

| Study Population | Treatment Regimen | Objective Response Rate | Median Duration of Response | Reference(s) |

| Postmenopausal, advanced | AG (500 mg/day) + Hydrocortisone (40 mg/day) | 19% | 14 months | [1] |

| Postmenopausal, advanced | AG (1 g/day ) + Hydrocortisone (40 mg/day) | 24% | 14 months | [1] |

| Unselected patients | AG (1 g/day ) + Hydrocortisone (40 mg/day) | 32% | - | [5] |

| Estrogen Receptor Positive | AG (1 g/day ) + Hydrocortisone (40 mg/day) | 52% | - | [5] |

| Post-tamoxifen | AG (250 mg twice daily) | 11% | - | [10] |

| Comparison with Tamoxifen | AG + Hydrocortisone | 36% | Similar to Tamoxifen | [11] |

Table 3: Clinical Efficacy of this compound in Advanced Prostate Cancer

| Study Population | Treatment Regimen | PSA Response (≥50% decline) | Median Time to Progression (responders) | Reference(s) |

| Androgen-independent | AG (1 g/day ) + Hydrocortisone (40 mg/day) | 37% | 10.5 months | [12] |

| Previously castrated, Stage D | AG (1 g/day ) + Hydrocortisone (40 mg/day) | 1 complete, 6 partial responses (out of 43) | - | [13] |

Table 4: Effect of this compound on Steroid Hormone Levels

| Hormone | Change | Condition | Reference(s) |

| Estrone (plasma) | ↓ 61-72% | Postmenopausal women with breast cancer | [14] |

| Estrone Sulfate (plasma) | ↓ 61-72% | Postmenopausal women with breast cancer | [14] |

| Estradiol (plasma) | ↓ 40-66% | Postmenopausal women with breast cancer | [14] |

| Androstenedione | ↑ initially, then ↓ | Postmenopausal women with breast cancer | [14] |

| Testosterone | Relatively preserved | Postmenopausal women with breast cancer | [14] |

Experimental Protocols

In Vitro Aromatase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a high-throughput method for measuring aromatase activity.

Objective: To determine the inhibitory effect of this compound on aromatase (CYP19A1) activity.

Materials:

-

Recombinant human aromatase (or human placental microsomes)

-

Aromatase assay buffer

-

Fluorogenic aromatase substrate

-

NADPH generating system

-

Aromatase inhibitor (e.g., letrozole, as a positive control)

-

This compound (test compound)

-

96-well white microplate

-

Fluorescence microplate reader (Ex/Em = 488/527 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the aromatase enzyme, substrate, NADPH generating system, and test compounds in aromatase assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Aromatase enzyme preparation.

-

Test compound (this compound at various concentrations) or vehicle control.

-

Positive control inhibitor (letrozole).

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate and NADPH generating system mixture to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence in kinetic mode for 30-60 minutes, with readings every 1-2 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence units per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for a fluorometric in vitro aromatase activity assay.

Cell-Based Steroidogenesis Assay using NCI-H295R Cells

The NCI-H295R human adrenocortical carcinoma cell line is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.

Objective: To evaluate the effect of this compound on the production of steroid hormones in a cellular context.

Materials:

-

NCI-H295R cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

-

Assay medium (serum-free or charcoal-stripped serum)

-

This compound (test compound)

-

Forskolin (or other stimulant, e.g., Angiotensin II, to induce steroidogenesis)

-

24-well cell culture plates

-

LC-MS/MS system for steroid hormone analysis

Procedure:

-

Cell Culture: Culture NCI-H295R cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 24-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.

-

Starvation: Replace the growth medium with assay medium and incubate for 24 hours to reduce basal steroid production.

-

Treatment: Treat the cells with various concentrations of this compound in fresh assay medium, with or without a stimulant like forskolin. Include vehicle controls.

-

Incubation: Incubate the treated cells for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant for steroid hormone analysis.

-

Steroid Hormone Quantification: Analyze the concentration of key steroid hormones (e.g., cortisol, aldosterone, testosterone, estradiol) in the supernatant using a validated LC-MS/MS method.

-

Data Analysis:

-

Normalize hormone concentrations to cell number or protein content.

-

Determine the dose-dependent effect of this compound on the production of each steroid.

-

Caption: Workflow for a cell-based steroidogenesis assay using NCI-H295R cells.

Conclusion

This compound, as a first-generation aromatase inhibitor, has played a pivotal role in establishing the therapeutic strategy of estrogen deprivation for hormone-sensitive breast cancer. Its broad-spectrum inhibition of steroidogenesis also provided a foundation for the development of drugs targeting other aspects of the steroid synthesis pathway. While its clinical use has diminished due to the availability of more selective and potent agents, the study of this compound continues to offer valuable lessons for medicinal chemists and pharmacologists. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field of endocrine oncology and steroid biochemistry, facilitating further investigations into the mechanisms of hormone action and the development of novel therapeutic agents.

References

- 1. This compound suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basic studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Effects of this compound on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. medium.com [medium.com]

- 9. medium.com [medium.com]

- 10. tripod.nih.gov [tripod.nih.gov]

- 11. abcam.cn [abcam.cn]

- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 13. Pharmacology of this compound: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound prevents excitotoxic and ischemic injuries in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

Aminoglutethimide's Inhibition of Cholesterol Side-Chain Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoglutethimide (AG), a derivative of the sedative glutethimide, is a potent inhibitor of steroidogenesis. It was initially developed as an anticonvulsant but was later repurposed due to its significant endocrine effects. This technical guide provides an in-depth analysis of this compound's primary mechanism of action in steroid hormone biosynthesis: the inhibition of the cholesterol side-chain cleavage enzyme, cytochrome P450scc (CYP11A1). This enzyme catalyzes the initial and rate-limiting step in the conversion of cholesterol to pregnenolone (B344588), the precursor to all steroid hormones. This document details the mechanism of inhibition, presents quantitative inhibitory data, outlines experimental protocols for studying this interaction, and provides visual representations of the involved pathways and processes.

Introduction

The enzyme cytochrome P450scc, also known as cholesterol desmolase, is a mitochondrial enzyme crucial for the production of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[1] By catalyzing the conversion of cholesterol to pregnenolone, P450scc serves as a critical control point in steroidogenesis.[2] this compound exerts its powerful influence on the endocrine system by directly targeting and inhibiting this key enzyme.[3][4][5] Understanding the specifics of this inhibition is vital for researchers in endocrinology, oncology, and drug development, particularly in the context of hormone-dependent cancers and disorders of steroid overproduction.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of the cholesterol side-chain cleavage enzyme.[6] It binds to the active site of the cytochrome P450scc, thereby preventing the binding of its natural substrate, cholesterol.[7] This interaction is characterized by a Type II spectral change, which is typical for inhibitors that bind to the heme iron of cytochrome P450 enzymes.[6] The inhibitory activity of this compound is stereoselective, with the d-isomer being a more potent inhibitor of P450scc than the l-isomer.[8] Specifically, the d-isomer exhibits a binding affinity that is 2.6 times greater and is 2.5 times more potent as an inhibitor compared to the l-isomer.[8]

The free amino group at the 4' position of the phenyl ring is crucial for the inhibitory activity of this compound and its analogues.[6] This amino group is thought to interact directly with the heme iron center of the P450scc enzyme.[6] Modification or conjugation of this amino group, as seen in some of this compound's metabolites, leads to a significant reduction or complete loss of inhibitory effect on P450scc.[6][9]

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogues against cholesterol side-chain cleavage has been quantified through various in vitro studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to describe the efficacy of these compounds.

| Compound | Parameter | Value (µM) | Source of P450scc | Reference(s) |

| This compound (racemic) | Ki | 14 | Bovine Adrenal Mitochondria | [10] |

| IC50 | 30 | Bovine Adrenals | [11] | |

| d-Aminoglutethimide | Ki (apparent) | ~2.5 times less than l-isomer | Not Specified | [7] |

| l-Aminoglutethimide | Ki (apparent) | ~2.5 times more than d-isomer | Not Specified | [7] |

| 3-(3-aminophenyl)-3-ethylpiperidine-2,6-dione | Ki | 13 | Bovine Adrenal Mitochondria | [10] |

| 1-amino-3-ethyl-3-phenylpiperidine-2,6-dione | Ki | 4.6 | Bovine Adrenal Mitochondria | [10] |

| 1-n-propyl-aminoglutethimide | IC50 | 220 | Bovine Adrenals | [11] |

| Hydrazo-derivative of AG | IC50 | ~half of AG | Not Specified | [12] |

| Azoxy-derivative of AG | IC50 | ~twice of AG | Not Specified | [12] |

Experimental Protocols

The following are synthesized protocols based on methodologies described in the scientific literature for the investigation of this compound's inhibition of P450scc.

In Vitro P450scc Inhibition Assay using a Reconstituted Enzyme System

This protocol describes the measurement of P450scc activity and its inhibition by this compound using a reconstituted enzyme system, with product formation quantified by HPLC.

Materials:

-

Purified cytochrome P450scc (CYP11A1)

-

Purified adrenodoxin (B1173346)

-

Purified adrenodoxin reductase

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Cholesterol (substrate)

-

This compound (inhibitor)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Methylene (B1212753) chloride

-

Methanol (HPLC grade)

-

Cholesterol oxidase

-

Reverse-phase HPLC system with UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, adrenodoxin, and adrenodoxin reductase.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 1%) to the reaction mixtures. Include a vehicle control without the inhibitor.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding a solution of cholesterol (solubilized, for example, with 2-hydroxypropyl-β-cyclodextrin).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by heat treatment (e.g., boiling for 2 minutes) or by the addition of an organic solvent like methylene chloride.

-

Product Extraction: Extract the steroid products (pregnenolone) from the aqueous phase using methylene chloride. Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatization for UV Detection (Optional but recommended for sensitivity):

-

Re-dissolve the dried extract in a suitable buffer.

-

Add cholesterol oxidase and incubate at 37°C for 30 minutes to convert pregnenolone to a derivative with strong UV absorbance at 240 nm.

-

-

HPLC Analysis:

-

Reconstitute the sample in the HPLC mobile phase (e.g., methanol:water gradient).

-

Inject the sample into a reverse-phase HPLC column (e.g., C18).

-

Monitor the elution of the product (pregnenolone or its derivative) using a UV detector (e.g., at 240 nm for the derivatized product).[10]

-

-

Data Analysis:

-

Quantify the amount of product formed by comparing the peak area to a standard curve.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the Ki and the mechanism of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (cholesterol) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Spectrophotometric Assay for Inhibitor Binding

This protocol is used to determine the binding affinity of this compound to P450scc by measuring the spectral changes upon inhibitor binding.

Materials:

-

Purified cytochrome P450scc

-

This compound

-